Cas no 1181566-97-1 (4-Chloro-3-(4-fluorophenyl)benzoic acid)

4-Chloro-3-(4-fluorophenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-4'-fluoro-[1,1'-biphenyl]-3-carboxylicacid
- 6-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
- MFCD11933567
- 2-Chloro-4'-fluorobiphenyl-5-carboxylic acid
- 1181566-97-1
- DTXSID90653529
- 6-Chloro-4'-fluoro-[1,1'-biphenyl]-3-carboxylic acid
- 4-CHLORO-3-(4-FLUOROPHENYL)BENZOIC ACID
- A1-75473
- 4-Chloro-3-(4-fluorophenyl)benzoic acid, 95%
- 4-Chloro-3-(4-fluorophenyl)benzoic acid
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- MDL: MFCD11933567
- Inchi: InChI=1S/C13H8ClFO2/c14-12-6-3-9(13(16)17)7-11(12)8-1-4-10(15)5-2-8/h1-7H,(H,16,17)
- InChI Key: SNMRTCCTPIZONN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 250.0196853Da
- Monoisotopic Mass: 250.0196853Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 4.2
4-Chloro-3-(4-fluorophenyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A954244-5g |
6-Chloro-4'-fluoro-[1,1'-biphenyl]-3-carboxylic acid |
1181566-97-1 | 97% | 5g |
$760.0 | 2024-04-25 | |
Alichem | A011002693-500mg |
2-Chloro-4'-fluorobiphenyl-5-carboxylic acid |
1181566-97-1 | 97% | 500mg |
$815.00 | 2023-09-04 | |
abcr | AB326093-5g |
4-Chloro-3-(4-fluorophenyl)benzoic acid, 95%; . |
1181566-97-1 | 95% | 5g |
€1159.00 | 2024-06-08 | |
Alichem | A011002693-250mg |
2-Chloro-4'-fluorobiphenyl-5-carboxylic acid |
1181566-97-1 | 97% | 250mg |
$475.20 | 2023-09-04 | |
Alichem | A011002693-1g |
2-Chloro-4'-fluorobiphenyl-5-carboxylic acid |
1181566-97-1 | 97% | 1g |
$1460.20 | 2023-09-04 | |
abcr | AB326093-5 g |
4-Chloro-3-(4-fluorophenyl)benzoic acid, 95%; . |
1181566-97-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
Ambeed | A954244-1g |
6-Chloro-4'-fluoro-[1,1'-biphenyl]-3-carboxylic acid |
1181566-97-1 | 97% | 1g |
$254.0 | 2024-04-25 |
4-Chloro-3-(4-fluorophenyl)benzoic acid Related Literature
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
Additional information on 4-Chloro-3-(4-fluorophenyl)benzoic acid
Recent Advances in the Study of 4-Chloro-3-(4-fluorophenyl)benzoic acid (CAS: 1181566-97-1)
4-Chloro-3-(4-fluorophenyl)benzoic acid (CAS: 1181566-97-1) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights into its role in drug development.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 4-Chloro-3-(4-fluorophenyl)benzoic acid, highlighting its efficient production through a multi-step organic synthesis process. The research emphasized the compound's high yield and purity, which are critical for its application in preclinical studies. Additionally, the study identified potential impurities and by-products, offering strategies for their minimization during synthesis.
In terms of pharmacological activity, recent findings have demonstrated that 4-Chloro-3-(4-fluorophenyl)benzoic acid exhibits potent inhibitory effects on specific enzymatic targets. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported its strong affinity for COX-2, an enzyme implicated in inflammatory processes. This suggests its potential as a lead compound for developing novel anti-inflammatory agents. Molecular docking studies further elucidated its binding interactions, providing a foundation for structure-activity relationship (SAR) optimization.
Another significant area of research involves the compound's application in oncology. Preliminary in vitro studies have shown that 4-Chloro-3-(4-fluorophenyl)benzoic acid can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional therapies. A recent publication in Cancer Research (2024) highlighted its synergistic effects when combined with standard chemotherapeutic agents, opening new avenues for combination therapy strategies.
Despite these promising findings, challenges remain in the clinical translation of 4-Chloro-3-(4-fluorophenyl)benzoic acid. Pharmacokinetic studies indicate moderate bioavailability, necessitating further formulation optimization. Ongoing research is exploring prodrug approaches and nano-delivery systems to enhance its therapeutic efficacy. Additionally, toxicological assessments are underway to ensure its safety profile meets regulatory standards.
In conclusion, 4-Chloro-3-(4-fluorophenyl)benzoic acid (CAS: 1181566-97-1) represents a versatile scaffold with broad therapeutic potential. Recent advancements in its synthesis, mechanistic understanding, and preclinical applications underscore its value in drug discovery. Future research should focus on addressing its pharmacokinetic limitations and advancing it through clinical trials to realize its full therapeutic potential.
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